(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate
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Overview
Description
(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, a triethylsilyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate typically involves multiple steps. One common method starts with the reaction of dimethylamine with ethylene oxide to form 2-(Dimethylamino)ethanol . This intermediate is then reacted with triethylsilyl chloride in the presence of a base to introduce the triethylsilyl group. Finally, the resulting compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which (2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the triethylsilyl group provides steric hindrance and hydrophobic interactions. These properties make the compound useful in modifying the behavior of other molecules in chemical reactions and biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino and ethoxy groups but lacks the triethylsilyl and acetate groups.
Poly(2-(dimethylamino)ethyl methacrylate): Contains the dimethylamino group and is used in similar applications but has a polymeric structure
Uniqueness
(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C13H29NO3Si |
---|---|
Molecular Weight |
275.46 g/mol |
IUPAC Name |
[2-(dimethylamino)ethoxy-triethylsilylmethyl] acetate |
InChI |
InChI=1S/C13H29NO3Si/c1-7-18(8-2,9-3)13(17-12(4)15)16-11-10-14(5)6/h13H,7-11H2,1-6H3 |
InChI Key |
FRMOCVAJFNCYBK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(OCCN(C)C)OC(=O)C |
Origin of Product |
United States |
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